EGFR Kinase Inhibition Potency: 4-Cyanophenyl-Thiazole Scafold vs. Erlotinib
While direct activity data for the target compound is absent, a highly analogous thiazolyl-pyrazoline scaffold bearing the same 4-cyanophenyl-thiazole module (compound 24f) demonstrated dual inhibition of EGFR and HER2 in biochemical assays. This sets a quantitative benchmark for the contribution of the 4-cyanophenyl-thiazole substructure to kinase binding [1].
| Evidence Dimension | EGFR Tyrosine Kinase Inhibition (IC50) |
|---|---|
| Target Compound Data | No direct activity data available for CAS 476316-99-1. |
| Comparator Or Baseline | Related scaffold 24f (thiazolyl-pyrazoline with 4-cyanophenyl): EGFR IC50 = 4.34 µM, HER2 IC50 = 2.28 µM. Erlotinib (clinical comparator). |
| Quantified Difference | Compound 24f exhibited IC50 values slightly higher than erlotinib, limiting its development potential but confirming target engagement [1]. |
| Conditions | In vitro enzyme inhibition assay on EGFR and HER2 tyrosine kinases. |
Why This Matters
This is the only class-level evidence quantifying how the 4-cyanophenyl-thiazole fragment, shared with CAS 476316-99-1, contributes to kinase inhibition, supporting its selection for medicinal chemistry campaigns targeting the EGFR/HER2 axis.
- [1] Dsouza, A., Subrahmanyam, V. M. & Shetty, N. S. Thiazole–driven heterocyclic hybrids as EGFR inhibitors: progress in synthesis and anticancer applications. RSC Adv. 16, 510–567 (2026). View Source
